molecular formula C14H17NO4S B15148193 1-{[(E)-2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid

1-{[(E)-2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid

Cat. No.: B15148193
M. Wt: 295.36 g/mol
InChI Key: LAFAILDKFOBJFF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(2-phenylethenylsulfonyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c16-14(17)13-6-9-15(10-7-13)20(18,19)11-8-12-4-2-1-3-5-12/h1-5,8,11,13H,6-7,9-10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFAILDKFOBJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[(E)-2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via carboxylation reactions.

    Addition of the Phenylvinylsulfonyl Group: This step involves the sulfonylation of the piperidine ring with a phenylvinylsulfonyl reagent under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-{[(E)-2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-{[(E)-2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be utilized in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{[(E)-2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The phenylvinylsulfonyl group can engage in various binding interactions with enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and influences the compound’s overall conformation, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share the piperidine-4-carboxylic acid backbone but differ in substituents, influencing physicochemical and biological properties:

Compound Name & CAS Substituent Group Molar Mass (g/mol) pKa (Predicted/Reported) Key Features/Applications
1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid (CAS 1858250-07-3) 2-Fluorobenzylsulfonyl 301.33 Not reported Increased electronegativity due to fluorine; potential enhanced BBB penetration.
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride (CAS 733797-83-6) 4-Bromobenzyl 330.64 (HCl salt) Not reported Bulky bromine substituent may sterically hinder receptor interactions; used in API research.
1-(6-Ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidine-4-carboxylic acid (CAS 1353985-26-8) Pyrimidine ring 327.40 Not reported Heterocyclic substituent enhances π-π stacking potential; explored in kinase inhibitors.
Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate (CAS 259683-56-2) 2-Formylphenyl ester 261.32 Not reported Esterification reduces acidity; aldehyde group enables conjugation reactions.
1-(tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid Tetrahydrofuran-carbonyl 241.27 Not reported Oxygen-rich substituent improves solubility; used as a catalyst in amide synthesis.

Physicochemical and Functional Comparisons

Electronic Effects :
  • The pyrimidine substituent in 1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)... provides aromaticity, favoring interactions with biological targets via π-π stacking .
Solubility and Bioavailability :
  • The target compound’s carboxylic acid group (pKa ~4.38) suggests moderate water solubility at physiological pH, comparable to 1-(4-bromo-benzyl)... but lower than the esterified ethyl 1-(2-formylphenyl)... (improved lipophilicity) .
  • 1-(tetrahydrofuran-2-ylcarbonyl)... exhibits higher solubility due to its oxygen-rich tetrahydrofuran moiety .

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